3-(4-chlorophenyl)-9-(4-ethylphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-9-(4-ethylphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a unique structure that combines a pyrazoloquinazolinone core with chlorophenyl and ethylphenyl substituents, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-9-(4-ethylphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of anthranilamide with an aldehyde or ketone, followed by cyclization and functional group modifications . Industrial production methods may employ catalysts such as graphene oxide or visible light-induced reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-chlorophenyl)-9-(4-ethylphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antimicrobial, antitumor, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of kinases or other signaling molecules, disrupting cellular processes and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
4(3H)-quinazolinone: Known for its broad applications in medicinal chemistry.
2,3-dihydroquinazolinones: Used in various synthetic and biological studies.
Fused quinazolinones: Investigated for their unique structural and functional properties.
Compared to these compounds, 3-(4-chlorophenyl)-9-(4-ethylphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one stands out due to its specific substituents and the resulting unique biological and chemical properties.
Properties
Molecular Formula |
C25H24ClN3O |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-9-(4-ethylphenyl)-2-methyl-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C25H24ClN3O/c1-3-16-7-9-18(10-8-16)24-23-20(5-4-6-21(23)30)27-25-22(15(2)28-29(24)25)17-11-13-19(26)14-12-17/h7-14,24,27H,3-6H2,1-2H3 |
InChI Key |
NVCYMBVCZRSATC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C(C(=NN24)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.